2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H8Cl2N2O3 and its molecular weight is 311.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.9911975 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Engineering
Research in crystal engineering has explored the interactions within molecular crystals, including those related to 2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide derivatives. For instance, the study of crystal structures featuring hydrogen and halogen bonds highlights the potential for using these interactions in designing new crystal frameworks. This work demonstrates the importance of such interactions for crystal engineering and design, offering insights into the predictable and less predictable aspects of molecular assembly and interaction (Saha, Nangia, & Jaskólski, 2005).
Molecular Structure and Analysis
The synthesis and molecular structure analysis of compounds related to this compound have been detailed, providing a foundation for understanding the chemical and physical properties of such compounds. For example, the FT-IR, molecular structure, hyperpolarizability, HOMO and LUMO analysis, and NBO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate have been conducted, revealing the compound's structure and potential applications in various fields (Kumar et al., 2014).
Drug Development and Pharmacology
In drug development and pharmacology, derivatives of this compound have been synthesized and studied for their potential antidiabetic properties. A particular study focused on the synthesis of derivatives and their in vitro study against α-glucosidase, with findings indicating significant inhibitory activity against the enzyme. This research underscores the potential of such compounds in developing new treatments for diabetes, emphasizing the role of molecular docking and dynamic simulation studies in identifying promising therapeutic agents (Thakral, Narang, Kumar, & Singh, 2020).
Pharmaceutical Cocrystals
The formation and study of pharmaceutical cocrystals involving this compound derivatives offer insights into improving drug solubility and dissolution rates. Research on cocrystals with ethenzamide and other coformers has shown that these can enhance solubility and dissolution rates compared to the parent compounds, suggesting a viable approach to enhancing drug delivery and efficacy (Aitipamula et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antidepressant and antimicrobial activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with monoamine neurotransmitters, specifically norepinephrine (ne), serotonin (5-ht), and dopamine (da) .
Biochemical Pathways
Related compounds have been associated with the modulation of neurotransmitter pathways .
Result of Action
Related compounds have shown potential antidepressant and antimicrobial activities .
Properties
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-8-2-1-3-9(6-8)16-13(18)11-5-4-10(17(19)20)7-12(11)15/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNGJKRQRGSFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.